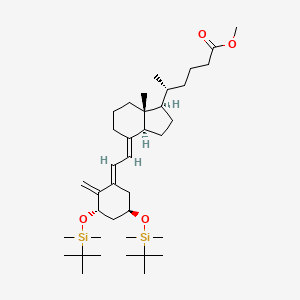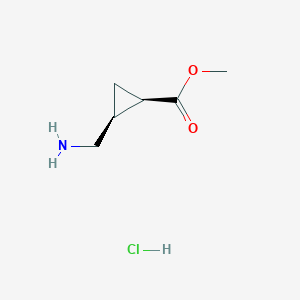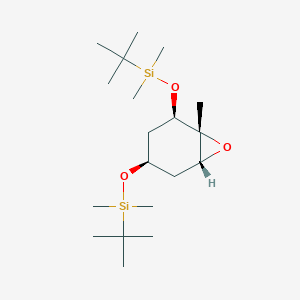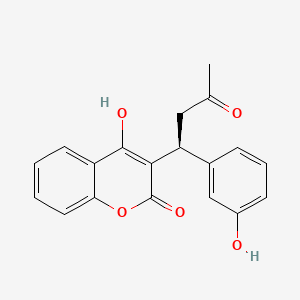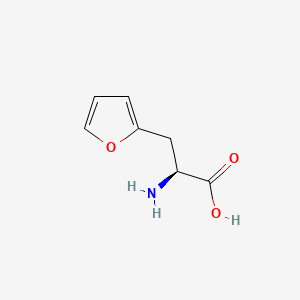
(S)-2-Amino-3-(furan-2-yl)propanoic acid
Übersicht
Beschreibung
“(S)-2-Amino-3-(furan-2-yl)propanoic acid” is a compound that contains an amino group and a furan ring . It is also known as 3-(2-Furyl)propionic acid . The compound has a molecular formula of C7H8O3 .
Synthesis Analysis
The synthesis of 3-aryl-3-(furan-2-yl)propanoic acid derivatives has been developed based on the hydroarylation of the carbon–carbon double bond of 3-(furan-2-yl)propenoic acids and their esters by arenes under superelectrophilic activation conditions in neat triflic acid TfOH . This process involves the formation of ether or ester bonds, in some cases along with the side processes of decarboxylation .Molecular Structure Analysis
The molecular structure of “(S)-2-Amino-3-(furan-2-yl)propanoic acid” includes a furan ring, an amino group, and a carboxylic acid group . The corresponding O,C-diprotonated forms of the starting furan acids and esters should be reactive electrophilic species in these transformations .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “(S)-2-Amino-3-(furan-2-yl)propanoic acid” include hydroarylation of the carbon–carbon double bond, formation of ether or ester bonds, and decarboxylation . The hydration of carbon–carbon double bonds in the side chain and furane ring occurs in addition to the hydrophenylation .Wissenschaftliche Forschungsanwendungen
Application in Peptide Cyclization
Specific Scientific Field
Biochemistry and Molecular Biology
Summary of the Application
L-2-Furylalanine is used in peptide cyclization, a process that involves the formation of a cyclic peptide. This application was discovered through a method known as Flexible in vitro translation (FIT) .
Methods of Application
A set of template peptides, each containing furylalanine as a furan-modified amino acid and a nucleophilic residue (Cys, His, Lys, Arg, Ser, or Tyr), was produced through FIT. The translation mixtures were treated with N-bromosuccinimide (NBS) to achieve selective furan oxidation .
Results or Outcomes
The analysis demonstrated Lys and Ser as promising residues for cyclisation. In the case of the peptide containing lysine next to a furylalanine residue, a one-pot oxidation and reduction reaction leads to the generation of a cyclic peptide featuring a pyrrole moiety as cyclisation motif .
Application in Rhizonin Biosynthesis
Specific Scientific Field
Microbiology and Biotechnology
Summary of the Application
L-2-Furylalanine is involved in the biosynthesis of rhizonin, a hepatotoxic cyclopeptide produced by bacterial endosymbionts (Mycetohabitans endofungorum) of the fungus Rhizopus microsporus .
Methods of Application
The biosynthesis and incorporation of L-2-Furylalanine by non-ribosomal peptide synthetases (NRPS) was studied through genome sequencing and gene inactivation .
Results or Outcomes
A suite of isotope labeling experiments identified tyrosine and l-DOPA as L-2-Furylalanine precursors and provided the first mechanistic insights. Bioinformatics, mutational analysis and heterologous reconstitution identified dioxygenase RhzB as necessary and sufficient for L-2-Furylalanine formation .
Application in Photo-Click Chemistry
Specific Scientific Field
Summary of the Application
L-2-Furylalanine is used in photo-click chemistry, a method for site-specific labeling of peptides and proteins .
Methods of Application
L-2-Furylalanine can be incorporated into peptides either via Solid Phase Peptide Synthesis (SPPS) or by using enzymatic approaches. UV-irradiation in the presence of oxygen and a photosensitizer converts furyl-alanine to an intermediate that selectively reacts with certain nucleophiles, such as hydrazine derivatives of dyes or fluorescent labels .
Results or Outcomes
This reaction can be used for the site-specific labeling of peptides and proteins and can be carried out in aqueous solution .
Application in DNA Cross-Linking
Specific Scientific Field
Summary of the Application
L-2-Furylalanine is used in DNA cross-linking, a technique used for studying the structure and function of DNA .
Methods of Application
Furan-modified oligonucleotides are used for fast, high-yielding, and site-selective DNA inter-strand cross-linking with non-modified complements .
Results or Outcomes
The furan-oxidation-conjugation strategy has been used for site-selective DNA cross-linking, providing a versatile tool for studying DNA structure and function .
Application in Site-Specific Labeling of Peptides and Proteins
Summary of the Application
L-2-Furylalanine is used in site-specific labeling of peptides and proteins, a pivotal technique for the elucidation of peptide and protein function .
Results or Outcomes
Application in Site-Selective DNA Cross-Linking
Summary of the Application
L-2-Furylalanine is used in site-selective DNA cross-linking, a technique used for studying DNA structure and function .
Eigenschaften
IUPAC Name |
(2S)-2-amino-3-(furan-2-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-6(7(9)10)4-5-2-1-3-11-5/h1-3,6H,4,8H2,(H,9,10)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZQHZDTHUUJQJ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70925938 | |
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Amino-3-(furan-2-yl)propanoic acid | |
CAS RN |
127682-08-0 | |
| Record name | 3-Furan-2-ylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70925938 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



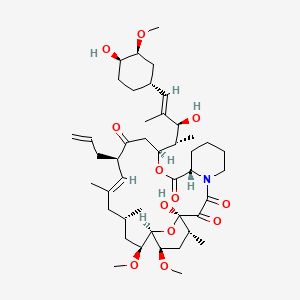
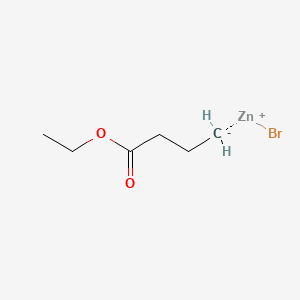

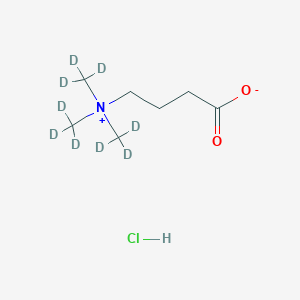
![1-Docosyl-4-[2-(4-hydroxyphenyl)ethenyl]pyridin-1-ium bromide](/img/structure/B1147381.png)
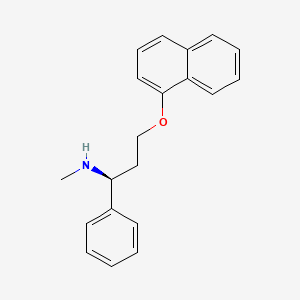
![(2S)-2-[4-(2-methylpropyl)phenyl]-N-[(1R)-1-phenylethyl]propanamide](/img/structure/B1147385.png)
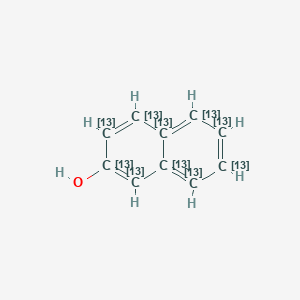
![[(2R,3S)-5-(4-amino-2-oxopyrimidin-1-yl)-3-benzoyloxy-4,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B1147390.png)
